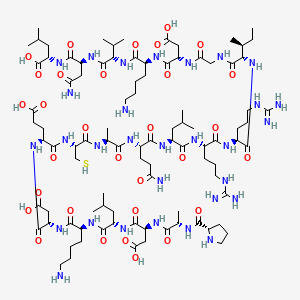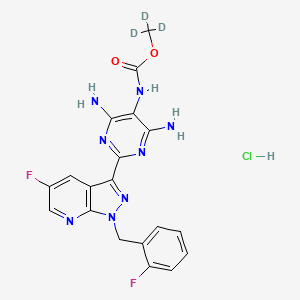
Vericiguat-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vericiguat-d3 (hydrochloride) is a deuterated form of vericiguat, a soluble guanylate cyclase stimulator. It is primarily used in the management of chronic systolic heart failure to reduce the risk of cardiovascular death and heart failure-related hospitalization . The compound is known for its ability to enhance the cyclic guanosine monophosphate pathway independently of nitric oxide, making it a valuable therapeutic agent in cardiovascular medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vericiguat-d3 (hydrochloride) involves the incorporation of deuterium atoms into the vericiguat molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of vericiguat-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .
Analyse Des Réactions Chimiques
Types of Reactions
Vericiguat-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert vericiguat-d3 (hydrochloride) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vericiguat-d3 (hydrochloride), which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Vericiguat-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of vericiguat.
Biology: The compound is employed in biological studies to understand its effects on cellular pathways and mechanisms.
Medicine: In medical research, vericiguat-d3 (hydrochloride) is used to investigate its therapeutic potential in treating heart failure and other cardiovascular diseases.
Industry: The compound is utilized in the pharmaceutical industry for the development and testing of new cardiovascular drugs
Mécanisme D'action
Vericiguat-d3 (hydrochloride) exerts its effects by directly stimulating soluble guanylate cyclase, an enzyme found in vascular smooth muscle cells. This stimulation leads to the production of cyclic guanosine monophosphate, which acts as a second messenger to induce smooth muscle relaxation and vasodilation. This mechanism helps improve cardiac function and reduce the symptoms of heart failure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Cinaciguat: A compound with similar mechanisms but used in different clinical settings.
Uniqueness
Vericiguat-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterparts. This makes it a valuable compound for long-term therapeutic applications .
Propriétés
Formule moléculaire |
C19H17ClF2N8O2 |
|---|---|
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3; |
Clé InChI |
MEOLGPNZHXRKRG-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |
SMILES canonique |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


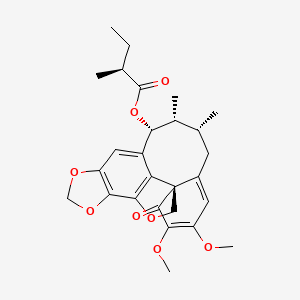
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
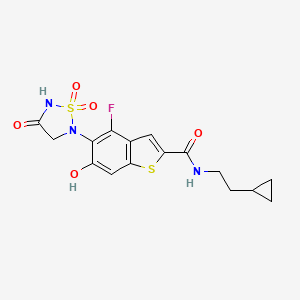
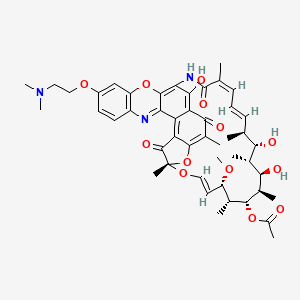
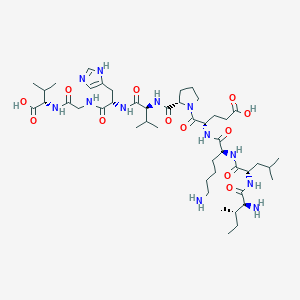
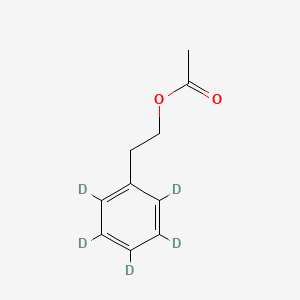
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
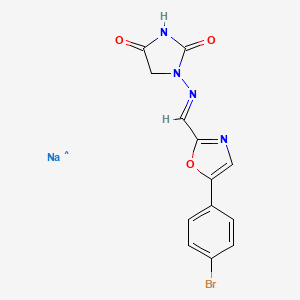
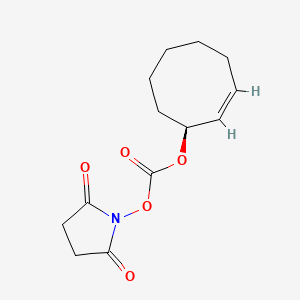
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
